2-Chloropropene
Overview
Description
Mechanism of Action
Target of Action
2-Chloropropene, also known as 2-chloropropylene, is an organochlorine compound . It is a lightly studied compound with no commercial applications . In the research laboratory, it is used as a source of the 2-propenyl group
Mode of Action
It is known that halogenated aliphatic compounds, such as this compound, are moderately or very reactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .
Biochemical Pathways
It is known that the characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination .
Pharmacokinetics
It is known that this compound is a colorless gas that condenses just below room temperature .
Result of Action
It has been used in measurement of photoionization cross sections of allyl and 2-propenyl radicals to form c 3 h 5+ by tunable vacuum ultraviolet synchrotron radiation coupled with photofragment translational spectroscopy .
Action Environment
It is known that this compound is a colorless gas that condenses just below room temperature , suggesting that temperature could influence its state and potentially its reactivity.
Biochemical Analysis
Biochemical Properties
2-Chloropropene plays a role in various biochemical reactions, particularly those involving halogenated aliphatic compounds. It is known to interact with enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances . The interaction between this compound and cytochrome P450 leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can undergo dehydrohalogenation reactions, which involve the removal of a halogen atom and a hydrogen atom from the molecule . These reactions are facilitated by enzymes such as dehalogenases, which play a crucial role in the detoxification of halogenated compounds.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, leading to the production of proteins involved in cell survival and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to alterations in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can then react with nucleophilic sites on proteins, DNA, and other biomolecules, resulting in the formation of covalent adducts. This can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular function. Additionally, this compound can undergo dehydrohalogenation reactions, which can further contribute to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are likely due to the formation of reactive intermediates and covalent adducts with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes, such as the activation of stress response pathways and alterations in metabolic enzyme activity . At high doses, this compound can cause toxic effects, including liver damage, neurotoxicity, and respiratory distress . These toxic effects are likely due to the accumulation of reactive intermediates and the formation of covalent adducts with critical biomolecules.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation and dehydrohalogenation reactions. The primary enzyme involved in the metabolism of this compound is cytochrome P450, which catalyzes its oxidation to form reactive intermediates . These intermediates can then undergo further reactions, such as dehydrohalogenation, to produce less toxic metabolites . Additionally, this compound can interact with other enzymes, such as dehalogenases, which facilitate its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins . These interactions can influence the localization and accumulation of this compound within specific cellular compartments. Additionally, this compound can be transported through the bloodstream and distributed to various tissues, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism . The presence of targeting signals and post-translational modifications can also direct this compound to specific organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One early synthesis method for 2-chloropropene involves the dehydrohalogenation of 1,2-dichloropropane using potassium hydroxide . The reaction can be represented as follows:
CH3CHClCH2Cl+KOH→CH2=C(Cl)CH3+KCl+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of propylene in the presence of a catalyst such as ferric chloride. This reaction yields a mixture of 1-chloro-2-propene and 2-chloro-1-propene, which are then separated by fractional distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropropene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated compounds.
Reduction: Catalytic hydrogenation of this compound can produce 2-chloropropane and propylene.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon is often used as a catalyst for hydrogenation reactions.
Substitution: Sodium hydroxide or other strong bases can be used for dehydrohalogenation reactions.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 2-Chloropropane and propylene.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
2-Chloropropene is primarily used in scientific research for the following applications:
Chemistry: It serves as a precursor for the synthesis of various chemicals such as epichlorohydrin, allyl alcohol, and allyl
Properties
IUPAC Name |
2-chloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLQPWWBHXMFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl | |
Record name | 2-CHLOROPROPENE | |
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DSSTOX Substance ID |
DTXSID4040262 | |
Record name | 2-Chloro-1-propene | |
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Molecular Weight |
76.52 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloropropene appears as a clear colorless volatile liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless gas or liquid; [Hawley] Colorless liquid; bp = 22-23 deg C; [MSDSonline] | |
Record name | 2-CHLOROPROPENE | |
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Record name | 1-Propene, 2-chloro- | |
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Boiling Point |
22.6 °C @ 760 MM HG | |
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Flash Point |
less than 4 °F (NFPA, 2010), Flash point < 21 °C, LESS THAN -6 °F (LESS THAN -21 °C) (CLOSED CUP) | |
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Record name | 2-Chloro-1-propene | |
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Record name | 2-CHLORO-1-PROPENE | |
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Solubility |
INSOL IN WATER; SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM | |
Record name | 2-CHLORO-1-PROPENE | |
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Density |
0.9017 @ 20 °C/4 °C | |
Record name | 2-CHLORO-1-PROPENE | |
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Vapor Density |
2.63 (AIR= 1) | |
Record name | 2-CHLORO-1-PROPENE | |
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Vapor Pressure |
819.0 [mmHg], 819 mm Hg at 25 °C /from experimentally-derived coefficients/ | |
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Color/Form |
COLORLESS GAS OR LIQUID | |
CAS No. |
557-98-2 | |
Record name | 2-CHLOROPROPENE | |
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Record name | 2-chloropropene | |
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Record name | 2-CHLOROPROPENE | |
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Melting Point |
-137.4 °C | |
Record name | 2-CHLORO-1-PROPENE | |
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